molecular formula C18H16N2O2S B2860470 N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenoxyacetamide CAS No. 72192-51-9

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenoxyacetamide

Cat. No.: B2860470
CAS No.: 72192-51-9
M. Wt: 324.4
InChI Key: IEAUSICKVBSWQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenoxyacetamide is a compound that belongs to the thiazole family, which is known for its diverse biological activities Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenoxyacetamide typically involves the reaction of 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide with phenoxyacetic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic substitution can be facilitated by using reagents like bromine in acetic acid, while nucleophilic substitution may involve reagents like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines. Substitution reactions can lead to various substituted thiazole derivatives .

Scientific Research Applications

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenoxyacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, making it a potential candidate for anticancer therapy. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenoxyacetamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Biological Activity

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenoxyacetamide is a synthetic compound belonging to the thiazole family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with related compounds.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide with phenoxyacetic acid . The reaction is conducted in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF), often under elevated temperatures to facilitate the reaction.

Anticancer Properties

This compound has been investigated for its potential as an anticancer agent . Research indicates that it exhibits activity against various cancer cell lines by inhibiting specific enzymes and proteins involved in cell proliferation and survival. For instance, studies have shown that compounds with similar thiazole structures demonstrate significant cytotoxicity against human cancer cells, including glioblastoma and melanoma .

The mechanism of action for this compound involves its interaction with molecular targets that modulate cellular processes. It is known to inhibit pathways associated with cell growth and survival, making it a candidate for further development in cancer therapy. The presence of the thiazole ring is crucial for its biological activity, as it facilitates interactions with enzymes and receptors .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds within the thiazole family:

Compound NameStructure FeaturesBiological Activity
N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamidesSimilar thiazole coreVaries significantly based on substituents
2,4-disubstituted thiazolesSubstitutions at 2 and 4 positionsAltered chemical properties; some show antimicrobial activity

This compound stands out due to its specific substitution pattern that imparts unique chemical and biological properties compared to other thiazole derivatives .

Case Studies

Several studies have documented the biological activity of thiazole derivatives similar to N-(5-methyl-4-phenylthiazol). For instance:

  • Antimicrobial Activity : A series of thiazole derivatives were synthesized and tested for antimicrobial effects. Some exhibited notable antibacterial activity against strains such as E. coli and S. aureus .
  • Antitubercular Activity : Certain thiazole compounds demonstrated effective antitubercular properties, indicating their potential use in treating tuberculosis.
  • Anti-HIV Activity : While many compounds show promise against various pathogens, some studies reported a lack of efficacy against HIV, highlighting the need for further research into specific structural modifications that could enhance antiviral properties .

Properties

IUPAC Name

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-13-17(14-8-4-2-5-9-14)20-18(23-13)19-16(21)12-22-15-10-6-3-7-11-15/h2-11H,12H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEAUSICKVBSWQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)COC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.